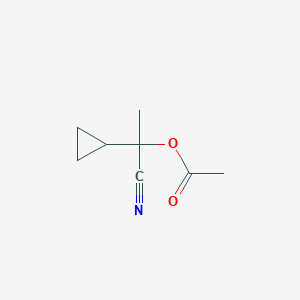

alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile

Cat. No. B8274531

M. Wt: 153.18 g/mol

InChI Key: GZNUFLFCSLYHDO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07229999B2

Procedure details

(Warning: Highly toxic hydrogen cyanide is formed in the experiment; use adequate protection). 111.1 g (725 mmol) racemic α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile was emulsified in 6.0 L of 0.1 M sodium chloride/3.8 mM sodium phosphate buffer pH 7.0 by stirring. The emulsion was cooled to 10° C. and the hydrolytic reaction started by adding 6.0 g of cholesterase from Candida cylindraceae (Roche Applied Sciences; Cat. No. 10129046) and the pH maintained at 7.0 by the controlled addition of 1.0 N sodium hydroxide solution under vigorous stirring. After a consumption of 618.3 mL solution (corresponding to 85% conversion) the reaction was stopped by adding 5 L dichloromethane under vigorous stirring. The emulsion was allowed to stand for phase separation. The organic phase was removed (the turbid part was filtered through silicon-treated Phase Separator (1PS; Whatman) and the filtrate stirred with ca. 1 L of Speedex filter aid). The aqueous phase was extracted again with 2×5 L dichloromethane. The combined organic phases were concentrated in vacuo down to a volume of ca. 40 mL and distilled (finally ca. 69–70° C./4 mbar) to give 13.70 g (89 mmol; 12%) of (S)-α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile as a colorless oil. Analysis: >99% GC; 96.8% ee (column: BGB-176; 30 m×0.25 mm; 100–140° C. with 2° C./min; H2; 90 kPa; Inj. 200° C.; Det. 210° C.); αD20: −31.61° (c=1.00; EtOH); EI-MS: 154.1 (M+H+).

Quantity

111.1 g

Type

reactant

Reaction Step One

Yield

12%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][C:5]([CH3:11])([CH:8]1[CH2:10][CH2:9]1)[C:6]#[N:7])(=[O:3])[CH3:2].[OH-].[Na+]>[Cl-].[Na+]>[C:1]([O:4][C@@:5]([CH3:11])([CH:8]1[CH2:10][CH2:9]1)[C:6]#[N:7])(=[O:3])[CH3:2] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

111.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C#N)(C1CC1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

6 L

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the hydrolytic reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 6.0 g of cholesterase from Candida cylindraceae (Roche Applied Sciences

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a consumption of 618.3 mL solution (corresponding to 85% conversion) the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 5 L dichloromethane under vigorous stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to stand for phase separation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was removed (the turbid part

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through silicon-

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated Phase Separator (1PS; Whatman)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the filtrate stirred with ca. 1 L of Speedex

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter aid)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted again with 2×5 L dichloromethane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined organic phases were concentrated in vacuo down to a volume of ca. 40 mL

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled (finally ca. 69–70° C./4 mbar)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)O[C@](C#N)(C1CC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 89 mmol | |

| AMOUNT: MASS | 13.7 g | |

| YIELD: PERCENTYIELD | 12% | |

| YIELD: CALCULATEDPERCENTYIELD | 12.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |